![molecular formula C16H13ClN2O B7847678 4-(2-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B7847678.png)
4-(2-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Overview
Description
4-(2-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C16H13ClN2O and its molecular weight is 284.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optoelectronic and Charge Transport Properties
The compound and its derivatives have been studied for their optoelectronic properties and charge transport tendencies. Research by Irfan et al. (2020) explored the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including closely related compounds. They found that these compounds could be efficient multifunctional materials, potentially useful in optoelectronics (Irfan et al., 2020).
Structural Analysis via X-ray Diffraction
Mazina et al. (2004) investigated the structures of several compounds, including those based on 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, using single-crystal X-ray diffraction. This method provides detailed insights into the molecular structure, essential for understanding the compound's chemical behavior and potential applications (Mazina et al., 2004).
Spectroscopic Characterization and NLO Analyses
Wazzan et al. (2016) conducted a comprehensive analysis of the structural parameters, spectroscopic characterization, and Non-Linear Optical (NLO) properties of derivatives of this compound. Their findings can be instrumental in assessing the potential of these compounds in various optical applications (Wazzan et al., 2016).
Synthesis of New Derivatives
Research into synthesizing new derivatives of the compound has been conducted by Dyachenko and Dyachenko (2015). They explored one-pot condensations to create new derivatives, which can expand the compound's utility in various scientific fields (Dyachenko & Dyachenko, 2015).
Antimicrobial Screening
Goswami et al. (2022) synthesized derivatives of this compound and screened them for antibacterial and antifungal activities. This application highlights the compound's potential in developing new antimicrobial agents (Goswami et al., 2022).
Spectroscopic and Thermal Studies
A study by Sadeek et al. (2015) focused on the spectroscopic, structural, thermal, and antimicrobial properties of derivatives, which could have implications in material science and microbiology (Sadeek et al., 2015).
Applications in Organic Chemistry
Elkholy (2007) explored the reactions of derivatives of the compound, leading to the creation of pyrazolo[3,4-b]quinolines and benzo[b][1,8]-naphthyridines, showcasing its versatility in organic synthesis (Elkholy, 2007).
properties
IUPAC Name |
4-(2-chlorophenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-13-7-3-1-5-10(13)15-11-6-2-4-8-14(11)19-16(20)12(15)9-18/h1,3,5,7H,2,4,6,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZGDRABFSOALO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C#N)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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